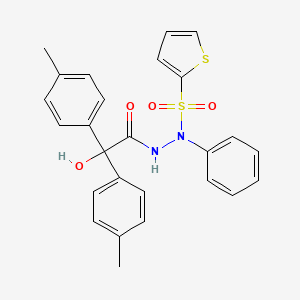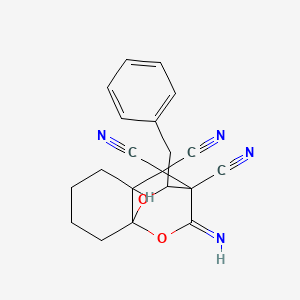![molecular formula C17H25N3O B14948646 Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide: is a complex organic compound that features a unique structure combining an aromatic ring with a seven-membered azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide typically involves multiple steps:
Formation of the Azepine Ring: The seven-membered azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Alaninamide Group: The alaninamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Dimethylphenyl Group: The final step involves the attachment of the 2,6-dimethylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azepine ring.
Reduction: Reduction reactions can target the azepine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure could make it useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mécanisme D'action
The exact mechanism of action for N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)sulfamoylbenzene-1-sulfonamide
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide stands out due to its combination of an aromatic ring and a seven-membered azepine ring, which is less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H25N3O |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanamide |
InChI |
InChI=1S/C17H25N3O/c1-12-8-7-9-13(2)16(12)20-17(21)14(3)19-15-10-5-4-6-11-18-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,18,19)(H,20,21) |
Clé InChI |
LNSRLCZIFNJNPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC2=NCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)
![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)

![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
![methyl 2-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14948638.png)

